molecular formula C10H12 B1295334 1-Methyl-2-phenylcyclopropane CAS No. 3145-76-4

1-Methyl-2-phenylcyclopropane

Cat. No. B1295334
CAS RN: 3145-76-4
M. Wt: 132.2 g/mol
InChI Key: OXZUHSZKOFUBFW-UHFFFAOYSA-N
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Description

1-Methyl-2-phenylcyclopropane is a compound that belongs to the family of cyclopropanes, which are characterized by a three-membered ring structure. This particular compound features a phenyl group and a methyl group attached to the cyclopropane ring. While the provided papers do not directly discuss 1-Methyl-2-phenylcyclopropane, they do provide insights into the behavior of related cyclopropane derivatives and their chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the strain in the three-membered ring. For instance, 1-phenylcyclopropene, a related compound, was synthesized from a tribromo-phenylcyclopropane precursor using methyllithium followed by protonation . This method could potentially be adapted for the synthesis of 1-Methyl-2-phenylcyclopropane by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is influenced by the substituents attached to the ring. X-ray crystallography studies have revealed that the steric hindrance and electronic effects of substituents can affect the conformation and planarity of the cyclopropane ring . These findings suggest that the methyl and phenyl groups in 1-Methyl-2-phenylcyclopropane would influence its three-dimensional structure and reactivity.

Chemical Reactions Analysis

Cyclopropane derivatives undergo a variety of chemical reactions. For example, methylenecyclopropanes react with phenylsulfenyl chloride and phenylselenyl chloride to give ring-opened products and cyclobutene derivatives . Similarly, 1,1-Divinyl-2-phenylcyclopropanes can undergo rearrangement reactions to form vinylcyclopentenes and tricyclic spirolactams . These reactions demonstrate the reactivity of the cyclopropane ring and the potential for 1-Methyl-2-phenylcyclopropane to participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For instance, the presence of a phenyl group can impact the compound's stability, reactivity, and physical properties such as boiling point and solubility. The review on 1-methylcyclopropene, although not the same compound, highlights the importance of understanding the role of substituents in modulating the effects of cyclopropane derivatives . This information is crucial for predicting the behavior of 1-Methyl-2-phenylcyclopropane in various chemical environments.

Scientific Research Applications

NMR Spectral Analysis

1-Methyl-2-phenylcyclopropane has been studied for its nuclear magnetic resonance (NMR) properties. McKinney and Nagarajan (1980) investigated the 1H NMR spectra of its cis and trans monodeuterated isomers, providing corrected NMR assignments for these compounds. This research highlights the compound's utility in NMR spectroscopy for structural analysis and isomer differentiation (McKinney & Nagarajan, 1980).

Biochemical Studies

Atkinson et al. (1994) conducted a study on the cytochrome P450-catalyzed hydroxylation of hydrocarbons, using trans-1-methyl-2-phenylcyclopropane as a probe. This study is significant in understanding the enzymatic oxidation mechanisms and the role of kinetic deuterium isotope effects in biochemical reactions (Atkinson et al., 1994).

Chemical Synthesis and Reactions

1-Phenylcyclopropene, a compound closely related to 1-methyl-2-phenylcyclopropane, was synthesized and studied by Lee and Chang (2004) for its ene dimerization and trimerization reactions. These reactions are crucial for understanding the chemical behavior and potential applications of cyclopropane derivatives in organic synthesis (Lee & Chang, 2004).

Spectroscopy and Conformation Analysis

Hamza and Cable (2012) investigated the electronic spectra of cis and trans isomers of 1-methyl-2-phenylcyclopropane using resonant two-photon ionization. This study provides insights into the conformational dynamics and electronic properties of cyclopropane derivatives, which are important for various spectroscopic applications (Hamza & Cable, 2012).

Catalysis and Polymerization

The compound has also been utilized in studies related to catalysis and polymerization. For instance, Itazaki et al. (2005) explored the ring-opening isomerization of methylenecyclopropanes, including 2-phenyl-1-methylenecyclopropane, catalyzed by hydridorhodium(I) complexes. These findings have implications for the development of new catalytic processes in organic chemistry (Itazaki et al., 2005).

properties

IUPAC Name

(2-methylcyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-8-7-10(8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZUHSZKOFUBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953465
Record name (2-Methylcyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-phenylcyclopropane

CAS RN

3145-76-4
Record name 1-Methyl-2-phenylcyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003145764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methylcyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
S Wawzonek, BJ Studnicka… - The Journal of Organic …, 1969 - ACS Publications
… -butene, trans-1methyl-2-phenylcyclopropane, and biphenyl were … under trans-1methyl-2-phenylcyclopropane and the product … cis-1 -Methyl-2-phenylcyclopropane was prepared by the …
Number of citations: 33 pubs.acs.org
A Davison, WC Krusell, RC Michaelson - Journal of Organometallic …, 1974 - Elsevier
The preparation, resolution and use in asymmetric synthesis of the diastereomeric (+)- and (−)-(h 5 -C 5 H 5 )Fe(CO)(Ph 3 P)(h 1 -CH 2 OC 10 H 19 ), the first example of a characterized …
Number of citations: 58 www.sciencedirect.com
A Hamza, JR Cable - Chemical Physics Letters, 2012 - Elsevier
Vibrationally resolved electronic spectra of jet-cooled cis and trans isomers of 1-methyl-2-phenylcyclopropane (cis-MPCP and trans-MPCP) were recorded using resonant two-photon …
Number of citations: 4 www.sciencedirect.com
T Aratani, Y Nakanisi, H Nozaki - Tetrahedron, 1970 - Elsevier
… in the presence of trans-propenylbenzene to yield (- )-(lR : 2R)-truns-1-methyl-2-phenylcyclopropane … Diimide reduction of 24 is known to give cis-1-methyl-2-phenylcyclopropane …
Number of citations: 64 www.sciencedirect.com
S Wawzonek, BJ Studnicka… - Organic Preparations and …, 1969 - Taylor & Francis
Smith reaction of methylene iodide in the presence of a zinc-copper couple with the isomeric 1-phenylpropenes 4 were investigated as sources of these compounds. The first of these …
Number of citations: 0 www.tandfonline.com
RM Magid, JG Welch - Tetrahedron Letters, 1967 - Elsevier
… iodide are phenylcyclopropane and 1-methyl-2-phenylcyclopropane. We have repeated the … 1-Methyl-2-phenylcyclopropane is presumed to arise via the addition of carbenoids IV and/…
Number of citations: 4 www.sciencedirect.com
H Nozaki, H Takaya, S Moriuti, R Noyori - Tetrahedron, 1968 - Elsevier
… The reaction mixture was fractionated in uacuo to afford a volatile fraction (15.4 g), bp 70-80”/20 mm, which consisted of mainly trans-1-methyl-2-phenylcyclopropane …
Number of citations: 484 www.sciencedirect.com
DE McGreer, JW McKinley - Canadian Journal of Chemistry, 1973 - cdnsciencepub.com
… A kinetic study of the rearrangement of 1-acetyl-1-methyl-2-phenylcyclopropane to 1,2-dimethyl-5-phenyl-4,5-dihydrofuran provides E a of 48.1 kcal/mol and log A of 14.9 for this first …
Number of citations: 26 cdnsciencepub.com
JK Atkinson, KU Ingold - Biochemistry, 1993 - ACS Publications
… The clock substrates trans-1 -methyl-2-phenylcyclopropane and 1,1diphenyl-2-… from the oxidation of trans-1 -methyl-2-phenylcyclopropane (10H), for which microsomes …
Number of citations: 128 pubs.acs.org
T Sugita, Y Inouye - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
In the course of our studies of asymmetric syntheses in Simmons-Smith reactions, it was necessary to establish the absolute configuration of trans-2-methylcyclopropanecarboxylic acid. …
Number of citations: 30 www.journal.csj.jp

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